Benzenemethanol, 5-bromo-2-(methoxymethoxy)-
Overview
Description
Benzenemethanol, 5-bromo-2-(methoxymethoxy)-: is an organic compound with the molecular formula C9H11BrO3 It is a derivative of benzenemethanol, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxymethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- typically involves multiple steps. One common method starts with the protection of the hydroxyl group of benzenemethanol using a methoxymethyl group. This is followed by bromination at the 5-position of the benzene ring. The reaction conditions often involve the use of bromine and a catalyst such as iron powder .
Industrial Production Methods: On an industrial scale, the production of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- can be achieved through a similar multi-step process. The scalability of this process has been demonstrated with significant yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Benzenemethanol, 5-bromo-2-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the parent benzenemethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: 5-bromo-2-(methoxymethoxy)benzaldehyde or 5-bromo-2-(methoxymethoxy)benzoic acid.
Reduction: Benzenemethanol, 2-(methoxymethoxy)-.
Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is used in the synthesis of specialty chemicals and materials. It serves as a building block for the production of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, while the bromine atom may contribute to its binding affinity and selectivity .
Comparison with Similar Compounds
Benzenemethanol, 2-(methoxymethoxy)-: Lacks the bromine substituent, resulting in different reactivity and applications.
5-Bromo-2-methoxybenzenemethanol: Similar structure but without the methoxymethoxy group, affecting its solubility and chemical behavior.
Uniqueness: Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is unique due to the presence of both the bromine and methoxymethoxy groups. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways and applications.
Properties
IUPAC Name |
[5-bromo-2-(methoxymethoxy)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4,11H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYXRMBHEBBNNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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